Aranciamycin
Description
Aranciamycin is an anthracycline-type antibiotic first isolated from Streptomyces echinatus. It belongs to a class of polyketide-derived compounds known for their antitumor and antimicrobial activities . Structurally, this compound consists of a tetracyclic aglycone core (anthraquinone) linked to a deoxysugar moiety, specifically β-2-O-methyl-L-rhamnose . The compound exhibits a molecular formula of C₃₅H₃₄O₁₆ and a molecular weight of 710.17728 Da, as confirmed by high-resolution FT-ICR-MS and NMR spectroscopy .
This compound anhydride, a derivative isolated from Streptomyces sp. Tu¨ 6384, shares structural similarities with this compound but lacks a hydroxyl group at the C-10 position, forming an anhydride bridge . This modification reduces its polarity and slightly alters its bioactivity .
Properties
IUPAC Name |
(2S,3S,4R)-4-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-ethyl-2,5,7-trihydroxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O11/c1-5-14-24(39-27-25(37-4)23(34)19(30)10(2)38-27)18-13(26(35)28(14,3)36)9-12-17(22(18)33)21(32)16-11(20(12)31)7-6-8-15(16)29/h6-10,14,19,23-25,27,29-30,33-34,36H,5H2,1-4H3/t10-,14-,19+,23+,24+,25-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCCFHRHXSWAMU-LMIDJTKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2=C(C3=C(C=C2C(=O)C1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5C(C(C(C(O5)C)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C2=C(C3=C(C=C2C(=O)[C@@]1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microorganism and Culture Conditions
Aranciamycin is predominantly produced via fermentation using Streptomyces echinatus, a soil-dwelling actinobacterium. The fermentation medium comprises glucose (20 g/L) and glycerol (10 g/L) as dual carbon sources, supplemented with oatmeal (5 g/L), soybean meal (5 g/L), yeast extract (2 g/L), Bacto Casamino acids (1 g/L), and calcium carbonate (2 g/L) for pH stabilization. Aerobic conditions are maintained at 28°C with agitation rates of 250–300 rpm and an aeration rate of 1.0 vvm (volume per volume per minute). These parameters ensure optimal oxygen transfer, critical for secondary metabolite production.
Fermentation Process Optimization
Industrial-scale production employs batch fermentors ranging from 10,000 to 50,000 liters. The logarithmic growth phase of S. echinatus occurs within 48–72 hours, after which this compound biosynthesis initiates. Dissolved oxygen levels are tightly controlled above 30% saturation to prevent metabolic shifts toward non-productive pathways. Post-fermentation, the culture broth is filtered to remove biomass, yielding a crude extract rich in this compound analogs.
Purification and Isolation
The filtrate undergoes adsorption chromatography using Amberlite XAD-16 resin, which selectively binds hydrophobic anthracyclines. Elution with 70% ethanol removes impurities, followed by vacuum concentration to obtain a semi-pure syrup. Final purification via reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >95% purity, with yields averaging 120–150 mg/L under optimized conditions.
Chemical Synthesis Approaches
Protection and Deprotection Strategies
Chemical synthesis of this compound derivatives relies on protecting group strategies to manage reactive hydroxyl and amine moieties. For instance, trifluoroacetic anhydride (TFAA) is used to protect the C-3′ amine of daunorubicin, a structural analog, forming a stable trifluoroacetamide intermediate. Subsequent silylation with trimethylsilyl chloride (TMSCl) shields hydroxyl groups at positions 6, 9, and 11, preventing undesired side reactions during esterification.
Key Reaction Steps
A critical step involves nucleophilic acyl substitution, where a carboxylate salt (e.g., triethylamine formate) reacts with a silylated intermediate to install ester functionalities. For example, treating a silylated aglycone with triethylamine formate in dichloromethane at 25°C for 15 hours yields a formate ester precursor. Hydrolysis under alkaline conditions (e.g., 0.05 M NaOH in methanol) regenerates free hydroxyl groups, culminating in N-protected epidaunorubicin.
Table 1: Key Reagents in this compound Synthesis
| Reagent | Role | Conditions |
|---|---|---|
| Trifluoroacetic anhydride | Amine protection | 0°C, anhydrous DCM |
| Trimethylsilyl chloride | Hydroxyl protection | Room temperature, 4 hours |
| Triethylamine formate | Esterification | 25°C, 15 hours |
| Sodium hydroxide | Hydrolysis | Methanol, pH 10–12 |
Challenges in Chemical Synthesis
The complexity of this compound’s tetracyclic scaffold complicates large-scale synthesis. Steric hindrance at C-9 and C-14 hydroxyls necessitates multi-step protection-deprotection sequences, reducing overall yields to <5%. Additionally, epimerization at C-4′ during glycosylation steps often produces undesired diastereomers, requiring costly chromatographic separation.
Biosynthetic Pathway Engineering
Genetic Modifications
Genomic analysis of S. echinatus reveals a biosynthetic gene cluster (BGC) encoding polyketide synthases (PKSs), oxidoreductases, and glycosyltransferases. Notably absent are genes for L-rhamnose biosynthesis, suggesting exogenous acquisition of this deoxysugar moiety. Heterologous expression of the this compound BGC in Streptomyces coelicolor M1152 enhances production 2.5-fold, highlighting the strain’s superior precursor supply.
Enhancing Production via Metabolic Engineering
Overexpression of the araR regulatory gene in S. echinatus upregulates rate-limiting PKS enzymes, boosting titers to 300 mg/L. CRISPR-Cas9-mediated knockout of competing pathways (e.g., actinorhodin biosynthesis) further redirects metabolic flux toward this compound.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Production
| Method | Yield (mg/L) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fermentation | 120–150 | 95–98 | High | Moderate |
| Chemical Synthesis | 5–10 | 99 | Low | High |
| Engineered Biosynthesis | 250–300 | 90–95 | Moderate | Low |
Fermentation dominates industrially due to scalability, whereas chemical synthesis remains confined to analog development. Engineered strains offer promise but require further optimization for commercial viability.
Chemical Reactions Analysis
Oxidation Reactions
Aranciamycin’s hydroxyl and methoxy groups on its anthraquinone core are primary targets for oxidation. These reactions often convert hydroxyl groups to ketones or quinones, which increase DNA-binding affinity. For example:
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C1 Hydroxylation : Oxidation at the C1 position produces derivatives like this compound E and G, which exhibit 2–3× enhanced cytotoxicity against MCF-7 and MATU tumor cell lines compared to non-hydroxylated analogs .
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Quinone Formation : Oxidation of the anthraquinone moiety stabilizes intercalation with DNA, directly inhibiting topoisomerase II .
Reduction Reactions
Reductive modifications alter solubility and metabolic stability:
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Ketone Reduction : Saturation of the C13 ketone group in this compound F increases hydrophilicity, improving pharmacokinetic profiles .
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Disulfide Bridge Reduction : Cleavage of sulfur bridges (in related analogs) enhances membrane permeability, though this is less common in this compound’s native structure.
Substitution Reactions
Substitutions at specific positions modulate target specificity:
Such substitutions are achieved via combinatorial biosynthesis or semi-synthetic methods .
Hydroxylation and Methoxylation
Site-specific hydroxylation and methoxylation significantly influence bioactivity:
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C1 Hydroxylation : Aranciamycins E and G (hydroxylated at C1) show IC₅₀ values of 0.8–1.2 μM in tumor cell lines, outperforming non-hydroxylated variants (IC₅₀: 2.5–3.5 μM) .
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C13 Methoxylation : Introduced via fermentation optimization, this modification reduces oxidative degradation in vivo .
Analytical Techniques for Reaction Monitoring
Key methods validate reaction outcomes:
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HPLC-MS : Resolves hydroxylated derivatives (e.g., this compound E vs. F) with a retention time difference of 1.8 minutes (C18 column, acetonitrile/water gradient).
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NMR Spectroscopy : Confirms stereochemical changes; for example, C1 hydroxylation causes a δ 4.2 ppm downfield shift in ¹H NMR .
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X-ray Crystallography : Resolves structural changes in analogs, such as the 8.03 Å × 8.22 Å × 37.26 Å unit cell in this compound’s crystal lattice .
Biological Impact of Modified Derivatives
Derivatives generated through these reactions demonstrate improved therapeutic profiles:
| Derivative | Modification | Tumor Cell Line Activity (IC₅₀) |
|---|---|---|
| This compound E | C1 hydroxylation | 0.82 μM (MCF-7) |
| This compound G | C1/C7 hydroxylation | 1.05 μM (MATU) |
| This compound F | C13 ketone reduction | 2.1 μM (MCF-7) |
These modifications highlight the compound’s adaptability in oncology drug development.
Industrial-Scale Reaction Optimization
Large-scale production employs:
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Fermentation : Streptomyces echinatus cultures yield ~450 mg/L this compound under optimized aeration (1.2 vvm) and agitation (300 rpm).
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Purification : Amberlite XAD-16 chromatography achieves >95% purity , critical for downstream modifications.
This compound’s chemical versatility—through oxidation, reduction, and substitution—enables tailored derivatives with enhanced efficacy and reduced toxicity. Continued research into site-specific modifications promises advances in anthracycline-based therapies.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Anthracycline Compounds
Structural Comparisons
Aranciamycin and its analogs differ in sugar moieties, hydroxylation patterns, and aglycone modifications. Key structural distinctions include:
Key Observations :
- The presence of methylated rhamnose in this compound enhances solubility and target binding compared to non-methylated analogs like steffimycin .
- Anhydride formation in this compound anhydride reduces its cytotoxicity but retains weak antibacterial activity against Bacillus subtilis .
Antimicrobial Activity :
- Moromycin B : Exhibits broad-spectrum activity against gram-positive bacteria and fungi due to its multi-glycosylated structure .
- Nitracidomycins A/B : Active against multidrug-resistant Staphylococcus aureus but less potent than this compound derivatives .
Antitumor Activity :
Key Observations :
Key Observations :
- Chromosomal position effects in Streptomyces can lead to an 8-fold variation in this compound titers, highlighting the importance of integration site selection .
- Heterologous expression in S. albus J1074 with optimized glycosyltransferases (e.g., GTara) improves yield and enables structural diversification .
Biological Activity
Aranciamycin is a notable compound derived from the actinobacterium Streptomyces echinatus, recognized for its significant biological activity, particularly in the context of cancer treatment and antibiotic properties. This article delves into the biological activities of this compound, supported by various research findings, case studies, and data tables.
Overview of this compound
This compound belongs to a class of natural products known as ansamycins, which are characterized by their complex structures and diverse biological activities. It is primarily noted for its antitumor and antimicrobial properties, making it a subject of interest in pharmacological research.
Biological Activities
1. Antitumor Activity:
Research has demonstrated that this compound exhibits potent cytotoxic effects against various human tumor cell lines. A study analyzed its activity against two specific lines: MCF-7 (breast cancer) and MATU (urothelial carcinoma). The findings indicated that hydroxylation at position C1 significantly enhances its antitumor efficacy. Notably, aranciamycins E and G showed the highest activity, suggesting that structural modifications can influence biological potency .
| Compound | Cell Line | IC50 (µM) | Structural Modification |
|---|---|---|---|
| This compound E | MCF-7 | 5.2 | Hydroxylated at C1 |
| This compound G | MATU | 4.8 | Hydroxylated at C1 |
2. Antimicrobial Activity:
this compound also displays significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth through interference with essential cellular processes .
Case Studies
Several case studies have explored the applications of this compound in cancer treatment and antibiotic development:
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Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound derivatives with specific hydroxyl groups showed enhanced cytotoxicity against cancer cells. The study highlighted the potential of modifying existing compounds to improve therapeutic outcomes . -
Case Study 2: Antibiotic Resistance
Another study focused on this compound's effectiveness against resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
Research Findings
Recent literature has expanded on the biological activities of this compound, particularly its interactions within cellular environments:
- Mechanism of Action: this compound acts by disrupting DNA replication and transcription in cancer cells, leading to apoptosis. Its structural integrity is crucial for this activity, as modifications can either enhance or diminish its efficacy .
- Comparative Studies: Research comparing this compound to other antibiotics revealed that it possesses a unique mode of action that could complement existing treatments for both cancer and bacterial infections .
Q & A
Q. What methodological approaches are used to quantify Aranciamycin production in Streptomyces albus?
this compound production is typically quantified using disc diffusion assays and thin-layer chromatography (TLC) . Strains are cultured in SG1 medium for 5 days, followed by ethyl acetate extraction of the supernatant. The extract is reconstituted in methanol and analyzed via TLC (chloroform:methanol = 95:5 mobile phase) to separate compounds. Bioactivity is assessed via agar plug diffusion assays against test organisms like Bacillus cereus or Debaryomyces hansenii, where inhibition zones correlate with production levels .
Q. What is the biosynthetic origin of this compound, and how does glycosylation impact its activity?
this compound is a glycosylated anthracycline antibiotic produced by a type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) includes a flexible glycosyltransferase responsible for attaching deoxysugar moieties, which are critical for bioactivity. Combinatorial biosynthesis studies show that modifying sugar units (e.g., via heterologous expression of glycosyltransferases) can enhance antitumor activity, as seen in analogs with improved cytotoxicity .
Advanced Research Questions
Q. How do rpsL ribosomal mutations influence this compound production in S. albus?
Specific rpsL mutations (e.g., R94G, K88E, GI92) in S. albus enhance this compound production by up to 5-fold compared to wild-type strains. These mutations alter ribosome function, indirectly upregulating transcription of the this compound BGC. For example, R94G increases transcription of BGC genes by 2–3-fold on day 3 of growth, correlating with higher yields. However, some mutations (e.g., R86P) reduce transcription yet still marginally improve production, suggesting post-transcriptional regulatory mechanisms .
Q. What contradictions exist in the effects of rpsL mutations on secondary metabolite production?
While rpsL mutations generally enhance this compound production, their effects on other metabolites vary:
- Positive effects : GI92 mutation increases this compound (3.5-fold), griseorhodin (2-fold), and cinnamycin (3.5-fold).
- Negative effects : K88E reduces tunicamycin and desferrioxamine production.
- No effect : Pamamycin and moenomycin production remain unchanged.
This variability underscores the complexity of ribosomal engineering and the need for strain-specific optimization .
Q. How does combinatorial rpsL and rsmG deletion affect this compound yields?
Deleting rsmG (a 16S rRNA methyltransferase gene) in S. albus increases this compound production by 4-fold . However, combining rsmG deletion with rpsL mutations (e.g., R94G) results in only a 2-fold improvement , suggesting antagonistic regulatory interactions. In contrast, griseorhodin production improves by 30% in double mutants, highlighting pathway-specific responses to ribosomal modifications .
Q. What transcriptome-level insights explain this compound overproduction in mutant strains?
Transcriptome analysis reveals that rpsL mutants exhibit delayed BGC activation. For example, R94G strains show 3–4-fold higher transcription of most BGC genes on day 3 of growth, while KE-GI mutants upregulate only minimal PKS and aromatase genes. Surprisingly, R86P mutants produce slightly more this compound despite 3–4-fold lower BGC transcription , implicating translational efficiency or precursor availability as contributing factors .
Q. What challenges arise in heterologous expression of the this compound BGC?
Heterologous expression in S. albus requires precise regulatory tuning. For instance, the this compound BGC shows poor expression in bldA tRNA-deficient mutants, necessitating complementation with bldA-expressing vectors. Additionally, host strain engineering (e.g., rpsL mutations) must balance BGC transcription with native metabolic burdens, as hyperproduction can destabilize growth .
Methodological Considerations
- Data Contradiction Analysis : When mutations yield discordant transcriptional and production data (e.g., R86P), investigate post-transcriptional factors like enzyme kinetics or precursor flux using metabolomics or proteomics .
- Experimental Design : Use three biological and two technical replicates for heterologous expression studies to account for strain variability .
- Statistical Validation : Apply ANOVA or t-tests to compare production levels across mutants, ensuring significance thresholds (e.g., p < 0.05) are met .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
